molecular formula C11H20O3 B6264146 1-methyl-4-(propan-2-yloxy)cyclohexane-1-carboxylic acid, Mixture of diastereomers CAS No. 1134198-13-2

1-methyl-4-(propan-2-yloxy)cyclohexane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B6264146
CAS No.: 1134198-13-2
M. Wt: 200.3
InChI Key:
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Description

1-Methyl-4-(propan-2-yloxy)cyclohexane-1-carboxylic acid is a compound that consists of a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. This compound features a cyclohexane ring with a carboxylic acid group, a methyl group, and an isopropoxy group attached to the ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with cyclohexanone as the starting material.

  • Formation of Cyclohexanol: Cyclohexanone is reduced to cyclohexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Introduction of Methyl Group: The cyclohexanol is then methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

  • Formation of Isopropoxy Group: The resulting compound is then reacted with isopropyl bromide (C3H7Br) in the presence of a strong base like sodium hydride (NaH) to introduce the isopropoxy group.

  • Carboxylation: Finally, the compound undergoes carboxylation using reagents like carbon dioxide (CO2) under high pressure and temperature to form the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of catalysts and green chemistry principles can also be employed to make the process more efficient and environmentally friendly.

Types of Reactions:

  • Oxidation: The cyclohexanol intermediate can be oxidized to cyclohexanone using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (KMnO4).

  • Reduction: The ketone group in cyclohexanone can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.

  • Carboxylation: The final step involves the carboxylation reaction to introduce the carboxylic acid group.

Common Reagents and Conditions:

  • Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)

  • Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

  • Substitution: Methyl iodide (CH3I), isopropyl bromide (C3H7Br), sodium hydride (NaH)

  • Carboxylation: Carbon dioxide (CO2) under high pressure and temperature

Major Products Formed:

  • Cyclohexanol

  • Cyclohexanone

  • 1-Methylcyclohexanol

  • 1-Methyl-4-(propan-2-yloxy)cyclohexane-1-carboxylic acid

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Biology: The compound may be used in biological studies to understand the effects of structural modifications on biological activity.

  • Medicine: It could be investigated for potential medicinal properties, such as anti-inflammatory or analgesic effects.

  • Industry: The compound may find use in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The exact mechanism of action of 1-methyl-4-(propan-2-yloxy)cyclohexane-1-carboxylic acid depends on its specific application. For example, if used as a medicinal compound, it may interact with specific molecular targets in the body, such as enzymes or receptors, to exert its effects. The pathways involved would depend on the biological context in which the compound is being studied.

Comparison with Similar Compounds

  • 1-Methylcyclohexanecarboxylic acid

  • 4-(Propan-2-yloxy)cyclohexanecarboxylic acid

  • Cyclohexanecarboxylic acid

Uniqueness: 1-Methyl-4-(propan-2-yloxy)cyclohexane-1-carboxylic acid is unique due to the presence of both the methyl and isopropoxy groups on the cyclohexane ring, which can influence its chemical reactivity and physical properties compared to similar compounds.

Properties

CAS No.

1134198-13-2

Molecular Formula

C11H20O3

Molecular Weight

200.3

Purity

95

Origin of Product

United States

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